5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC17455865
Molecular Formula: C11H8O5
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8O5 |
|---|---|
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 5-methoxy-4-oxochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O5/c1-15-7-3-2-4-8-9(7)10(12)6(5-16-8)11(13)14/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | PVOXLQUTKOGCOE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)C(=CO2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituents
The compound’s structure centers on a chromone backbone (4H-chromen-4-one), a bicyclic system comprising a benzene ring fused to a γ-pyrone. The methoxy group (-OCH₃) at position 5 and the carboxylic acid (-COOH) at position 3 introduce electronic and steric modifications that influence reactivity and biological interactions. The planar chromone system facilitates π-π stacking with biological targets, while the polar carboxylic acid enhances solubility and hydrogen-bonding capacity .
Table 1: Molecular Properties of 5-Methoxy-4-oxo-4H-chromene-3-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈O₅ |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 5-methoxy-4-oxochromene-3-carboxylic acid |
| SMILES | COC1=CC=CC2=C1C(=O)C(=CO2)C(=O)O |
| InChIKey | PVOXLQUTKOGCOE-UHFFFAOYSA-N |
Electronic and Steric Effects
The electron-donating methoxy group at C5 increases electron density in the aromatic ring, influencing electrophilic substitution patterns. Conversely, the electron-withdrawing carboxylic acid at C3 polarizes the chromone system, enhancing its acidity (pKa ≈ 3.5–4.0). These features make the compound a versatile building block for synthesizing derivatives with tailored properties .
Synthesis and Optimization
Vilsmeier-Haack Formylation
The synthesis begins with 2-hydroxy-5-methoxyacetophenone, which undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces an aldehyde group at position 3, yielding 5-methoxy-4-oxo-4H-chromene-3-carbaldehyde .
Reaction Conditions:
Pinnick Oxidation
The aldehyde intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step proceeds via a radical mechanism, converting the -CHO group to -COOH with moderate efficiency .
Reaction Conditions:
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Oxidizing Agent: NaClO₂ (1.2 equiv)
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Catalyst: Sulfamic acid (1.5 equiv)
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Solvent: DCM/H₂O (3:1)
Table 2: Key Synthesis Steps and Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0–25°C, 12 h | 46–94% |
| Pinnick Oxidation | NaClO₂, sulfamic acid, DCM/H₂O | 53–61% |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Chromones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In vitro studies on analogous chromone-3-carboxamides demonstrate IC₅₀ values of 10–50 μM for COX-2 inhibition, suggesting potential for 5-methoxy derivatives .
Applications in Pharmaceutical Research
Intermediate for Carboxamide Derivatives
The carboxylic acid group enables conversion to acid chlorides (e.g., using SOCl₂), which react with amines to form carboxamides. These derivatives exhibit enhanced bioavailability and target affinity .
Structure-Activity Relationship (SAR) Studies
Modifying the methoxy and carboxylic acid substituents alters bioactivity. For example, methylation of the carboxylic acid reduces polarity, improving blood-brain barrier penetration.
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 6.90–8.20 (m, 3H, aromatic), 9.15 (s, 1H, C2-H).
IR Spectroscopy
Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (conjugated ketone).
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